(1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-carbaldehyde
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Overview
Description
(1R,5S,7s)-3-oxabicyclo[331]nonane-7-carbaldehyde is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-carbaldehyde typically involves the formation of the bicyclic ring system followed by the introduction of the aldehyde group. One common method involves the use of a Diels-Alder reaction to form the bicyclic structure, followed by oxidation to introduce the aldehyde group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products
Oxidation: Formation of (1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid.
Reduction: Formation of (1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
(1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-carbaldehyde is unique due to its specific combination of a bicyclic ring system and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2757961-36-5 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1R,5S)-3-oxabicyclo[3.3.1]nonane-7-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c10-4-7-1-8-3-9(2-7)6-11-5-8/h4,7-9H,1-3,5-6H2/t7?,8-,9+ |
InChI Key |
IIJZNASJBXAGKF-CBLAIPOGSA-N |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1COC2)C=O |
Canonical SMILES |
C1C2CC(CC1COC2)C=O |
Purity |
95 |
Origin of Product |
United States |
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